4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid

Description

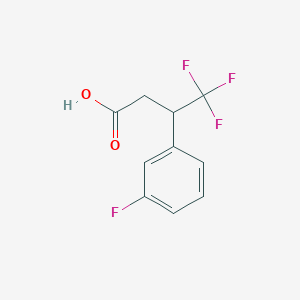

4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid (CAS: 1342025-10-8) is a fluorinated carboxylic acid characterized by a butanoic acid backbone substituted with three trifluoromethyl groups at the 4th position and a 3-fluorophenyl group at the 3rd position. Its molecular formula is C₁₀H₇F₄O₂, with a molecular weight of 244.16 g/mol . This compound is notable for its high lipophilicity and electronic effects imparted by the fluorine atoms, making it valuable in medicinal chemistry and materials science. It is commercially available with a purity of ≥97% .

Properties

Molecular Formula |

C10H8F4O2 |

|---|---|

Molecular Weight |

236.16 g/mol |

IUPAC Name |

4,4,4-trifluoro-3-(3-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H8F4O2/c11-7-3-1-2-6(4-7)8(5-9(15)16)10(12,13)14/h1-4,8H,5H2,(H,15,16) |

InChI Key |

DREZAMQSZNJNNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid typically involves the reaction of 3-fluorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl and fluorophenyl groups can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

The structural and functional uniqueness of 4,4,4-trifluoro-3-(3-fluorophenyl)butanoic acid can be contextualized by comparing it to analogous fluorinated butanoic/propionic acids. Key differences in substituents, acidity, and applications are highlighted below:

Structural Analogues with Aromatic Substitutents

Key Observations :

- The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger trifluoromethyl (in C₁₀H₉F₃O₂) or nitro groups (in C₇H₆F₃N₃O₄), influencing reactivity and interaction with biological targets.

- The indole-3-yl derivative (C₁₂H₁₀F₃NO₂) demonstrates the role of heterocycles in enhancing binding affinity, as seen in agrochemical applications .

Aliphatic Fluorinated Analogues

Key Observations :

- The trifluoromethyl substituent in C₅H₄F₆O₂ enhances lipophilicity and resistance to enzymatic degradation, suitable for tracer molecules in ¹⁹F NMR studies .

- The hydroxyl derivative (C₄H₅F₃O₃) highlights the impact of stereochemistry on optical activity, critical for chiral liquid crystals .

Physicochemical Properties

- Acidity: The target compound’s acidity is influenced by the electron-withdrawing fluorine atoms. For comparison: 4,4,4-Trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid: Predicted pKa = 3.51 . 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid: Likely lower pKa due to additional CF₃ group.

- Synthesis : The indole-3-yl derivative achieves a 94% yield via optimized routes , whereas the target compound’s synthesis is less documented but commercially available .

Biological Activity

4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of trifluoromethyl and fluorophenyl groups enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F4O2. Its structure includes:

- Trifluoromethyl group : Contributes to increased hydrophobicity and metabolic stability.

- Fluorophenyl group : Enhances binding interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. The trifluoromethyl group significantly affects the compound's pharmacokinetics by:

- Improving membrane permeability.

- Enhancing binding affinity to proteins through hydrogen bonding with hydroxyl and carboxylic acid groups.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

In addition to antibacterial effects, the compound has been studied for its anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The effectiveness was quantified by evaluating cell viability using the MTT assay, showing a dose-dependent response.

Case Studies

- Case Study on Enzyme Inhibition : A study focused on the inhibition of human cytochrome P450 enzymes by this compound. The compound showed significant inhibition against CYP2D6 and CYP3A4, which are critical in drug metabolism.

- Pharmacokinetic Profile : In vivo studies on transgenic mice revealed that the compound has favorable pharmacokinetic properties, including a half-life of approximately 93 hours post-administration and minimal toxicity at therapeutic doses.

Applications in Drug Development

Due to its unique chemical properties and biological activities, this compound is being explored as:

- A lead compound for developing new antibiotics.

- An intermediate in synthesizing more complex pharmaceutical agents targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.